Crinine

Description

Structure

2D Structure

3D Structure

Properties

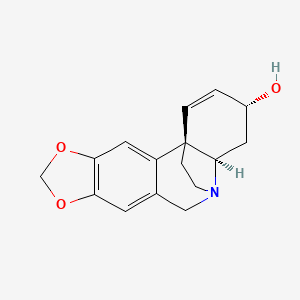

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |

InChI |

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m0/s1 |

InChI Key |

RPAORVSEYNOMBR-IUIKQTSFSA-N |

SMILES |

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@]15[C@H]2C[C@H](C=C5)O)OCO4 |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |

Synonyms |

crinine |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Crinine-Type Alkaloids in Amaryllidaceae: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant isoquinoline (B145761) alkaloids. Among these, the crinine-type alkaloids, which include compounds like this compound, haemanthamine, and buphanisine, are noted for their wide range of biological activities. Understanding the biosynthetic pathway of these complex molecules is critical for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to the this compound skeleton, details key enzymatic reactions, presents available quantitative data, and outlines relevant experimental protocols for pathway elucidation.

All Amaryllidaceae alkaloids (AAs) originate from a common precursor, norbelladine (B1215549), which is synthesized from the aromatic amino acids L-phenylalanine and L-tyrosine.[1] The formation of the characteristic this compound skeleton is a result of a specific intramolecular para-para' oxidative phenol (B47542) coupling of the key intermediate, 4'-O-methylnorbelladine, a reaction catalyzed by a specific cytochrome P450 enzyme.[2][3] Subsequent enzymatic modifications yield the diverse array of this compound-type structures found in nature.

The Core Biosynthetic Pathway

The biosynthesis of the this compound backbone begins with primary metabolism, utilizing two core aromatic amino acids to construct the foundational norbelladine molecule.

Formation of Precursors: Tyramine (B21549) and 3,4-Dihydroxybenzaldehyde (B13553) (3,4-DHBA)

-

L-Tyrosine to Tyramine: The pathway initiates with the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TYDC) .[1]

-

L-Phenylalanine to 3,4-DHBA: Concurrently, L-phenylalanine enters the phenylpropanoid pathway. It is first converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .[1] Subsequent hydroxylations, likely involving enzymes such as Cinnamate 4-Hydroxylase (C4H), lead to intermediates like p-coumaric acid and caffeic acid, which are ultimately converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA).[1]

The Gateway Reaction: Norbelladine Synthesis

The first committed step in AA biosynthesis is the condensation of tyramine and 3,4-DHBA to form norbelladine.[4][5] This crucial step is not catalyzed by a single, highly efficient enzyme but rather by the synergistic action of two proteins:

-

Norbelladine Synthase (NBS): This enzyme catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, norcraugsodine.[4][5]

-

Noroxomaritidine/Norcraugsodine Reductase (NR): This reductase then reduces the imine bond of norcraugsodine to form the stable secondary amine, norbelladine.[4][5]

Studies have shown that NBS and NR physically interact, likely forming a metabolon to efficiently channel the unstable intermediate.[4] When assayed individually, both enzymes exhibit low catalytic activity, highlighting the necessity of their combined action in vivo.[4][6]

The Crucial Methylation Step

Norbelladine undergoes a critical O-methylation at the 4'-position of its catechol ring, catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , using S-adenosyl methionine (SAM) as the methyl donor.[7][8] The resulting product, 4'-O-methylnorbelladine, is the last common intermediate and a major branchpoint in the biosynthesis of all major Amaryllidaceae alkaloid skeletons.[3][7]

Formation of the this compound Skeleton: para-para' Oxidative Coupling

The defining step for the this compound lineage is the intramolecular para-para' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 .[2][3][9][10] This enzyme directs the coupling between the phenolic ring derived from tyramine and the 4'-O-methylated ring derived from 3,4-DHBA, forming the dienone intermediate (10bR,4aS)-noroxomaritidine.[3][11] This intermediate contains the core tetracyclic 5,10b-ethanophenanthridine ring system characteristic of this compound-type alkaloids. From this point, a series of downstream modifications, including reductions, hydroxylations, and further methylations, generate the vast diversity of this compound alkaloids.[3]

Visualization of Biosynthetic and Experimental Pathways

This compound-Type Alkaloid Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound-type alkaloids from primary metabolites.

Experimental Workflow: Gene Characterization via Agroinfiltration

Caption: Workflow for in planta functional characterization of biosynthetic genes.

Quantitative Data

Quantitative analysis of enzyme kinetics is fundamental to understanding pathway flux and identifying rate-limiting steps. While kinetic data for all enzymes in the this compound pathway are not yet available, detailed characterization of N4OMT provides a valuable benchmark.

Note on Enzyme Kinetics: Comprehensive Michaelis-Menten kinetic parameters for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR) are not available in the literature. This is attributed to their low individual catalytic efficiency and their proposed function as an interacting metabolon, which complicates traditional steady-state kinetic analysis.[4] Similarly, specific kinetic values for the cytochrome P450 enzyme CYP96T1 have not been reported.

Table 1: Kinetic Parameters of Norbelladine O-Methyltransferase (NpOMT) from Narcissus papyraceus [7][12]

| Substrate | Product(s) | Metal Ion Cofactor | Km (μM) | Vmax (μM min-1) | kcat (min-1) | kcat/Km (μM-1 min-1) |

|---|---|---|---|---|---|---|

| Norbelladine | 4'-O-methylnorbelladine | Mg2+ | 169 ± 19 | 10.86 ± 1.25 | 2.17 | 0.0128 |

| 3,4-DHBA | Vanillin | Zn2+ | 491 ± 51 | 1.15 ± 0.17 | 0.23 | 0.00047 |

| 3,4-DHBA | Isovanillin | Zn2+ | 895 ± 117 | 0.44 ± 0.06 | 0.09 | 0.00010 |

| 3,4-DHBA | Vanillin | Ni2+ | 933 ± 101 | 3.32 ± 0.39 | 0.66 | 0.00071 |

| 3,4-DHBA | Isovanillin | Ni2+ | 627 ± 77 | 3.84 ± 0.51 | 0.77 | 0.00123 |

Data presented as mean ± standard error. Assays were performed using purified recombinant NpOMT.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of transcriptomics, heterologous protein expression, and analytical chemistry. The following protocols are synthesized from established methodologies in the field.

Protocol 1: General Extraction and Quantification of this compound-Type Alkaloids

This protocol describes a standard acid-base extraction method suitable for isolating a crude alkaloid fraction from plant material for analysis by HPLC-MS or GC-MS.

-

Homogenization: Freeze 100 mg of powdered, lyophilized plant tissue (e.g., bulbs, leaves) in liquid nitrogen and grind to a fine powder.

-

Extraction: Macerate the tissue powder in 2 mL of methanol (B129727) for 2 hours at room temperature with intermittent sonication. Add an internal standard (e.g., codeine at 0.05 mg/mL) at the start of the extraction.

-

Acidification: Centrifuge the extract at 4,000 x g for 10 minutes. Transfer the supernatant to a new tube and acidify to pH 2-3 with 2% sulfuric acid (H₂SO₄).

-

Removal of Neutral Compounds: Partition the acidified extract against an equal volume of chloroform (B151607) or diethyl ether twice. Discard the organic phase, which contains neutral and acidic compounds.

-

Basification: Adjust the pH of the aqueous phase to 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution (NH₄OH).

-

Alkaloid Extraction: Extract the basified solution three times with an equal volume of chloroform. The alkaloids will move into the organic phase.

-

Drying and Reconstitution: Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried alkaloid extract in a known volume (e.g., 500 µL) of methanol for analysis.

-

Analysis: Analyze the sample using a validated HPLC-MS/MS or GC-MS method. Quantify specific alkaloids by comparing their peak areas to those of authentic standards and the internal standard.

Protocol 2: Heterologous Expression and Assay of N4OMT

This protocol describes the expression of a candidate methyltransferase in E. coli and a subsequent in vitro enzyme assay.

-

Cloning: Amplify the full open reading frame of the candidate N4OMT gene from cDNA and clone it into an expression vector (e.g., pET-28a for an N-terminal His-tag) suitable for E. coli.

-

Expression: Transform E. coli BL21(DE3) cells with the expression construct. Grow a 500 mL culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Enzyme Assay:

-

Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

1 mM DTT

-

500 µM S-adenosyl methionine (SAM)

-

200 µM Norbelladine (substrate)

-

5-10 µg of purified N4OMT enzyme

-

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

-

Extract the product by adding 200 µL of ethyl acetate (B1210297), vortexing, and centrifuging.

-

-

Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and reconstitute in methanol. Analyze by LC-MS to confirm the production of 4'-O-methylnorbelladine.

Protocol 3: In Planta Functional Assay via Agroinfiltration

This protocol is used to verify the function of a biosynthetic enzyme within a plant system, which is particularly useful for membrane-bound enzymes like cytochrome P450s that require a native environment.[4]

-

Vector Preparation: Clone the candidate gene (e.g., CYP96T1) into a binary vector suitable for Agrobacterium-mediated transient expression (e.g., pEAQ-HT).

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens strain GV3101 with the binary vector via electroporation. Select positive colonies on LB agar (B569324) plates containing appropriate antibiotics (e.g., rifampicin, kanamycin).

-

Culture Preparation: Grow a positive colony overnight at 28°C in LB broth with antibiotics. Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 0.5. Incubate at room temperature for 3 hours.

-

Infiltration: Using a needleless syringe, gently infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 4- to 6-week-old Nicotiana benthamiana plants.

-

Incubation and Substrate Feeding: Allow the plants to incubate for 3 days under standard growth conditions to allow for gene expression. After 3 days, infiltrate the same leaf patches with a solution of the enzyme's substrate (e.g., 200 µM 4'-O-methylnorbelladine in 0.2% DMSO).

-

Harvest and Analysis: Harvest the infiltrated leaf patches 24-48 hours after substrate feeding. Extract the metabolites using the acid-base protocol (Protocol 5.1) and analyze for the expected product (e.g., noroxomaritidine) by LC-MS/MS. Compare the results to control plants infiltrated with an empty vector.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids | Semantic Scholar [semanticscholar.org]

- 3. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. depot-e.uqtr.ca [depot-e.uqtr.ca]

Chemical structure and stereochemistry of crinine

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Crinine

Introduction

This compound is a prominent member of the Amaryllidaceae family of alkaloids, a large group of structurally diverse natural products.[1] First isolated and characterized in the 1950s from plants of the Crinum genus, it has since been identified in various other species within the Amaryllidaceae family.[2] this compound and its related alkaloids exhibit a range of notable biological activities, which has made them attractive targets for synthetic chemistry and potential leads in drug development.[1][3] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of this compound, supported by experimental data and methodologies.

Chemical Structure

This compound is a pentacyclic alkaloid built upon the 5,10b-ethanophenanthridine ring system, which is also referred to as the crinane skeleton.[4][5] This core scaffold consists of a cis-3a-aryloctahydroindole nucleus.[6] The molecule features a complex, bridged framework that imparts significant conformational rigidity.

The chemical formula for this compound is C₁₆H₁₇NO₃, and it has a molecular weight of approximately 271.31 g/mol .[2][7] The structure incorporates several key functional groups:

-

An aromatic ring fused with a methylenedioxy group.

-

A tertiary amine integrated into the bridged ring system.

-

A secondary allylic alcohol on one of the saturated rings.

-

An olefinic double bond.

The systematic IUPAC name for the naturally occurring (-)-crinine enantiomer is (1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol.[2][7]

Stereochemistry and Absolute Configuration

The this compound molecule possesses a complex three-dimensional architecture with multiple stereocenters, leading to the possibility of various stereoisomers. The absolute configuration of the naturally occurring enantiomer, (-)-crinine, has been unequivocally established through X-ray crystallography and total synthesis efforts.[8][9]

The key stereochemical features are:

-

A Quaternary Carbon Center: The construction of the sterically congested all-carbon quaternary center is a critical challenge in the total synthesis of this compound-type alkaloids.[9][10]

-

Ring Junctions: The fusion of the multiple rings creates a defined and rigid conformation.

-

Defined Substituent Orientations: The hydroxyl group and other substituents occupy specific spatial positions (axial/equatorial) relative to the ring system.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules, is specified in the IUPAC name.[11][12] The stereochemical descriptors (R/S) define the precise spatial arrangement of atoms at each chiral center.[12] The enantiomerically related series is known as the haemanthamine (B1211331) alkaloids.[4]

The conformation of the five rings in (-)-crinine has been described based on crystal structure data: the nitrogen-containing five-membered ring and the D ring adopt envelope conformations, while the A and B rings have distorted chair and half-chair conformations, respectively.[8]

Physicochemical and Crystallographic Data

Quantitative data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [2][7] |

| Molecular Weight | 271.31 g/mol | [7] |

| InChIKey | RPAORVSEYNOMBR-IUIKQTSFSA-N | [7] |

| CAS Number | 510-67-8 | [2] |

| Appearance | Crystalline solid | [8] |

Table 2: Crystallographic Data for (-)-Crinine

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [8] |

| Space Group | P2₁2₁2₁ | [8] |

| a | 6.040(1) Å | [8] |

| b | 12.382(1) Å | [8] |

| c | 17.861(2) Å | [8] |

| Z (molecules/unit cell) | 4 | [8] |

Experimental Protocols for Structure Elucidation

The definitive determination of this compound's complex structure and stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Crystallography

This is the most powerful method for determining the absolute three-dimensional structure of a crystalline molecule.[13][14]

Methodology:

-

Crystallization: A pure sample of this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. This is often the most challenging step.[15]

-

Data Collection: A single, high-quality crystal is selected, mounted on a goniometer, and cooled (typically in a liquid nitrogen stream).[14] It is then irradiated with a monochromatic beam of X-rays from a diffractometer.[15] As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded by a detector.[13]

-

Structure Solution and Refinement: The intensities and positions of the diffracted spots are analyzed to generate an electron density map of the molecule within the crystal lattice.[15] From this map, the positions of individual atoms are determined. Computational refinement is used to build a precise atomic model that best fits the experimental data.[8]

Spectroscopic Methods

While X-ray crystallography provides the ultimate proof of structure, spectroscopic methods are crucial for initial characterization, analysis in solution, and verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D NMR techniques (like COSY, HSQC, HMBC) are used to establish connectivity between atoms, while NOESY experiments help determine the relative configuration and spatial proximity of protons.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula from the exact mass of the molecule.[16] Fragmentation patterns can provide clues about the structural components.

-

Circular Dichroism (CD): Electronic circular dichroism (ECD) experiments are particularly useful for assigning the absolute configuration of chiral molecules in solution by comparing experimental spectra with computationally calculated spectra.[16]

Visualizations

Chemical Structure of (-)-Crinine

Caption: 2D representation of the (-)-crinine molecular structure.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. The Chemical Synthesis of the this compound and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS:510-67-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. The Chemical Synthesis of the this compound and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical Synthesis of the this compound and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly | MDPI [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. This compound | C16H17NO3 | CID 398937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient syntheses of (−)-crinine and (−)-aspidospermidine, and the formal synthesis of (−)-minfiensine by enantioselective intramolecular dearomative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Absolute configuration - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mayo.edu [mayo.edu]

- 16. Gigantelline, gigantellinine and giganthis compound, cherylline- and this compound-type alkaloids isolated from Crinum jagus with anti-acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Crinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine is a prominent member of the Amaryllidaceae family of alkaloids, a class of natural products renowned for their structural complexity and significant biological activities. First identified in the 1950s in various Crinum species, this compound has since been the subject of extensive phytochemical and synthetic research.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural features, spectroscopic data, and solubility. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activity are presented. Furthermore, this document includes visualizations of a general workflow for natural product isolation and the proposed mechanism of its action as an acetylcholinesterase inhibitor, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a tetracyclic alkaloid characterized by a hydroindole heterocyclic core.[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Structural and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol | [1][2] |

| Synonyms | Crinidine, (-)-Crinine | [1][3][4] |

| CAS Number | 510-67-8 | [1] |

| Molecular Formula | C₁₆H₁₇NO₃ | [2] |

| Molecular Weight | 271.31 g/mol | [2] |

| Appearance | White crystalline powder | |

| Storage | Desiccate at -20°C |

Solubility and Spectroscopic Data

| Property | Value | Reference(s) |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Melting Point | 205-207 °C | |

| Specific Rotation [α]D | -106° (c 0.2, CHCl₃) | |

| UV λmax (EtOH) | 238, 295 nm | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.78 (s, 1H), 6.55 (s, 1H), 5.91 (s, 2H), 5.88 (d, J=10.4 Hz, 1H), 5.76 (d, J=10.4 Hz, 1H), 4.10 (d, J=13.6 Hz, 1H), 3.96 (s, 1H), 3.39 (d, J=13.6 Hz, 1H), 3.29 (m, 1H), 2.97 (dd, J=16.4, 4.8 Hz, 1H), 2.75 (d, J=16.4 Hz, 1H), 2.38 (m, 1H), 2.05 (m, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.9, 146.4, 133.0, 128.9, 128.3, 110.1, 107.0, 101.0, 100.8, 67.8, 61.2, 54.0, 52.8, 46.8, 33.7 | |

| Mass Spectrometry (EI-MS) | m/z 271 [M]⁺, 254, 212, 188, 171, 130 |

Experimental Protocols

Isolation and Purification of this compound from Crinum moorei

This protocol outlines the bioassay-guided fractionation for the isolation of this compound from the bulbs of Crinum moorei.[5][6][7]

-

Extraction:

-

Air-dry fresh bulbs of Crinum moorei at room temperature and pulverize them into a fine powder.

-

Perform extraction of the powdered material with methanol (B129727) (MeOH) at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 10% aqueous citric acid.

-

Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds.

-

Basify the aqueous phase to pH 9-10 with a saturated sodium carbonate solution.

-

Extract the alkaline solution with chloroform (CHCl₃) to obtain the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) mobile phase and visualize with Dragendorff's reagent.

-

Combine fractions showing a positive test for alkaloids and similar TLC profiles.

-

-

Purification:

-

Further purify the this compound-containing fractions by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Spectroscopic Characterization

The structural elucidation of the isolated this compound is performed using a combination of spectroscopic methods.[8][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of pure this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) as an internal standard.

-

For complete structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using a KBr pellet or as a thin film to identify functional groups.

-

-

UV-Vis Spectroscopy:

-

Dissolve a sample in ethanol (B145695) and record the UV-Vis spectrum to determine the wavelengths of maximum absorption.

-

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase can be determined using the Ellman's method.[12][13][14][15][16]

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate (B84403) buffer (pH 8.0).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the enzyme activity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

-

Visualizations

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive natural products like this compound from a plant source.[17][18][19][20]

Caption: A generalized workflow for the isolation and characterization of this compound.

Acetylcholinesterase Inhibition by this compound

This diagram illustrates the mechanism of acetylcholinesterase (AChE) inhibition, a key biological activity of this compound. The inhibition is of a mixed-type, where this compound can bind to both the free enzyme and the enzyme-substrate complex.[13][14][15][16]

Caption: Mixed-type inhibition of acetylcholinesterase by this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its unique structural features and promising biological activities. This guide has consolidated the key physical and chemical data for this compound, provided detailed experimental protocols for its study, and visualized important workflows and mechanisms. It is intended to serve as a valuable technical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into the structure-activity relationships of this compound and its derivatives may lead to the discovery of new and more potent pharmacological agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H17NO3 | CID 398937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SpectraBase [spectrabase.com]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Alkaloid production in Crinum moorei cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. preprints.org [preprints.org]

- 12. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijresm.com [ijresm.com]

Crinine: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a crinane-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a compound of significant interest in oncology research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its effects on key cellular processes such as apoptosis, cell cycle progression, migration, and angiogenesis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways involved to serve as a valuable resource for researchers and professionals in drug development.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| SiHa | Cervical Cancer | Crinamine (B1198835) | 23.52 | [2] |

| C33a | Cervical Cancer | Crinamine | 60.89 | [2] |

| HeLa | Cervical Cancer | Crinamine | > 100 | [2] |

| MCF-7 | Breast Cancer | This compound | Data Not Available | |

| A549 | Lung Cancer | This compound | Data Not Available | |

| HCT116 | Colon Cancer | This compound | Data Not Available |

Note: The IC50 values for crinamine in HeLa, C33a, and SiHa cells were determined after a two-day treatment period.[2] Further research is required to establish the specific IC50 values for this compound across a broader panel of cancer cell lines.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the processes of cell migration and new blood vessel formation (angiogenesis).

Induction of Apoptosis

A key mechanism of this compound's cytotoxicity is the induction of apoptosis. Studies on the related alkaloid crinamine have shown that it induces apoptosis in cervical cancer cells without causing DNA double-strand breaks, a common side effect of many traditional chemotherapeutics like cisplatin.[3] This suggests a more targeted and potentially less toxic mechanism of action. The apoptotic cascade initiated by this compound is believed to involve the activation of executioner caspases, such as caspase-3, and the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway.[3][4]

Cell Cycle Arrest

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells. Gene expression analysis of cells treated with crinamine revealed the downregulation of key cell cycle regulators, including Cyclin D1 (CCND1) and Cyclin-Dependent Kinase 4 (CDK4).[3] The inhibition of these proteins typically leads to an arrest in the G1 phase of the cell cycle, preventing the cells from entering the S phase where DNA replication occurs. This cytostatic effect contributes to the overall inhibition of tumor growth.

Inhibition of Cell Migration and Invasion

The spread of cancer to distant organs, a process known as metastasis, is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration of cancer cells. In cervical cancer cells, crinamine treatment led to the suppression of SNAI1 and VIM, which are key regulators of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion.[3]

Anti-Angiogenic Effects

Tumor growth is highly dependent on the formation of new blood vessels to supply nutrients and oxygen. This compound exhibits anti-angiogenic properties by inhibiting the secretion of Vascular Endothelial Growth Factor A (VEGF-A) from cancer cells.[3] Reduced VEGF-A levels disrupt the signaling required for the formation of new blood vessels, thereby impeding tumor growth and survival.

Signaling Pathways Modulated by this compound

The anti-cancer activities of this compound are orchestrated through the modulation of several critical intracellular signaling pathways. A central pathway affected by this compound is the PI3K/Akt signaling cascade, which plays a pivotal role in cell survival, proliferation, and growth.

Gene expression studies have shown that crinamine downregulates the expression of AKT1.[3] The PI3K/Akt pathway is a key regulator of the Bcl-2 family of proteins. The downregulation of Akt activity by this compound likely leads to a decrease in the expression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, and a potential increase in the expression or activity of pro-apoptotic members like Bax and Bak. This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and ultimately, apoptosis.

Furthermore, the inhibition of the PI3K/Akt pathway can also explain the observed effects on the cell cycle, as Akt is known to promote the expression of cell cycle regulators like Cyclin D1.

Figure 1: Proposed Signaling Pathway of this compound in Cancer Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells (including floating cells in the medium) after treatment with this compound for the desired time.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after this compound treatment.

-

Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of this compound on signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cancer cells.

-

Materials:

-

Transwell inserts (with 8 µm pores)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

-

-

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium with a chemoattractant to the lower chamber.

-

Resuspend this compound-treated and untreated cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Incubate for 12-24 hours.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Count the migrated cells under a microscope.

-

Angiogenesis Assay (Tube Formation Assay)

This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.

-

Materials:

-

Matrigel or other basement membrane matrix

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Conditioned medium from this compound-treated and untreated cancer cells

-

96-well plate

-

Calcein AM (for visualization)

-

-

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Add conditioned medium from this compound-treated or untreated cancer cells to the respective wells.

-

Incubate for 4-12 hours to allow tube formation.

-

Stain the cells with Calcein AM.

-

Visualize and quantify the tube-like structures using a fluorescence microscope.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for evaluating the anti-cancer effects of this compound and the logical relationship between its various mechanisms of action.

Figure 2: Experimental Workflow for this compound Evaluation.

Figure 3: Multi-faceted Anti-Cancer Mechanism of this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through a combination of apoptosis induction, cell cycle arrest, and the inhibition of migration and angiogenesis. Its mechanism appears to be centered on the downregulation of the PI3K/Akt signaling pathway and the subsequent modulation of key downstream effectors. While the existing data is promising, further research is warranted to fully elucidate the specific molecular interactions and to establish a comprehensive profile of its efficacy across a wider range of cancer types. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and support the development of this compound as a potential therapeutic agent.

References

Pharmacological Profile of Crinine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine-type alkaloids, a significant subgroup of the Amaryllidaceae family of natural products, have garnered considerable attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on their anticancer, acetylcholinesterase inhibitory, anti-inflammatory, and antiviral properties. This document details the experimental methodologies for key assays, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents derived from this promising class of compounds.

Introduction

This compound is a prominent member of the crinane class of alkaloids, which are characterized by a 5,10b-ethanophenanthridine ring system. These natural products are predominantly isolated from various species of the Amaryllidaceae family. The unique structural features of this compound and its derivatives have made them attractive targets for both phytochemical investigation and synthetic chemistry. More importantly, these compounds exhibit a remarkable spectrum of biological activities, positioning them as potential leads for the development of new drugs. This guide will delve into the key pharmacological aspects of this compound and its analogues, providing a technical foundation for further research and development.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and angiogenesis.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6α-hydroxycrinamine | Human Neuroblastoma (SH-SY5Y) | 54.5 (MTT assay) | [1] |

| 6α-hydroxycrinamine | Human Neuroblastoma (SH-SY5Y) | 61.7 (Neutral red assay) | [1] |

Note: Further research is needed to populate this table with a wider range of this compound derivatives and cancer cell lines.

Signaling Pathways

The anticancer activity of this compound and its derivatives is mediated through the modulation of several key signaling pathways, primarily leading to apoptosis. The intrinsic apoptosis pathway is a major mechanism, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound/derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound compound and incubate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

References

In Vitro Biological Activities of Crinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a prominent alkaloid belonging to the Amaryllidaceae family, has garnered significant scientific interest due to its diverse and potent in vitro biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound's bioactivities, with a focus on its anticancer, antiviral, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SiHa | Cervical Cancer | - | [1] |

| HeLa | Cervical Cancer | > 100 | [1] |

| Human Breast Cancer (BCA-1) | Breast Cancer | - | |

| Human Fibrosarcoma (HT-1080) | Fibrosarcoma | - | |

| Human Lung Cancer (LUC-1) | Lung Cancer | - | |

| Human Melanoma (MEL-2) | Melanoma | - | |

| Human Colon Cancer (COL-1) | Colon Cancer | - | |

| MDA-MB-231 | Breast Cancer | - | |

| HCT 116 | Colorectal Carcinoma | - |

Note: Specific IC50 values for some cell lines were not explicitly provided in the search results but significant cytotoxic activity was reported.

Mechanism of Anticancer Action

This compound's anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Studies have shown that this compound can induce apoptosis, a form of programmed cell death, in cancer cells. Furthermore, it has been observed to downregulate the expression of several cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA[1]. This suggests that this compound may interfere with cell cycle progression and the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. The process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon receiving an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. This compound's ability to downregulate the anti-apoptotic protein Bcl-2-like 1 (BCL2L1, also known as Bcl-xL) suggests its pro-apoptotic activity is mediated through this pathway.

Caption: this compound's potential intervention in the intrinsic apoptosis pathway.

The cell cycle is a series of events that leads to cell division and proliferation. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint that is tightly regulated to ensure proper cell division. This transition is primarily controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, which are activated by binding to their respective cyclin partners (Cyclin D and Cyclin E). The Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication, including Cyclin E. The subsequent activation of the Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that commits the cell to enter the S phase. This compound's reported downregulation of CCND1 (Cyclin D1) and CDK4 suggests that it may induce cell cycle arrest at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.

Caption: this compound's potential interference with the G1/S cell cycle checkpoint.

Antiviral Activity

The antiviral potential of Amaryllidaceae alkaloids is an active area of research. While comprehensive data on this compound is still emerging, recent studies have indicated its potential as an antiviral agent.

Quantitative Data: Antiviral Activity of this compound Alkaloids

A 2024 study screened a panel of Amaryllidaceae alkaloids and found that crinamine, a this compound-type alkaloid, exhibited potency comparable to the well-studied antiviral alkaloid lycorine (B1675740) in blocking the replication of Human Coronavirus OC43 (HCoV-OC43)[1]. The study also confirmed its anticoronaviral activity using a SARS-CoV-2 replicon system[1]. Although specific EC50 values for this compound were not detailed in the provided search results, this finding highlights its promise as a scaffold for the development of novel antiviral drugs.

| Virus | Assay System | Activity | Citation |

| Human Coronavirus OC43 (HCoV-OC43) | Replication Assay | Potency comparable to lycorine | [1] |

| SARS-CoV-2 | Replicon System | Confirmed anticoronaviral activity | [1] |

Enzyme Inhibitory Activity

This compound and its derivatives have been shown to inhibit the activity of cholinesterases, enzymes that play a crucial role in the nervous system.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. Butyrylcholinesterase is another cholinesterase with a less defined physiological role but is also implicated in acetylcholine metabolism.

Quantitative Data: Cholinesterase Inhibition by this compound and Related Alkaloids

The following table presents the IC50 values for the inhibition of AChE and BuChE by this compound and other this compound-type alkaloids.

| Compound | Enzyme | IC50 (µM) | Citation |

| This compound | Acetylcholinesterase (AChE) | - | |

| This compound | Butyrylcholinesterase (BuChE) | - | |

| Crinamine | Acetylcholinesterase (AChE) | - | [1] |

| Ambelline Derivatives | Butyrylcholinesterase (BuChE) | 0.10 - 0.43 |

Note: Specific IC50 values for this compound were not consistently available in the search results, but related this compound-type alkaloids have shown potent inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Caption: A simplified workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

-

Flow cytometer

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin or a cell scraper.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound's activity, it can be used to measure changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.

Antiviral Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

96-well plates

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Complete cell culture medium

-

This compound stock solution

-

Neutral red or other viability stain

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

-

Compound and Virus Addition: In separate plates or tubes, prepare serial dilutions of this compound. Add a standard amount of virus to each dilution and incubate to allow the compound to interact with the virus. Alternatively, cells can be pre-treated with the compound before virus infection.

-

Infection: Add the virus-compound mixture to the confluent cell monolayers. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells.

-

CPE Observation and Quantification: Observe the plates microscopically for the presence of CPE. Quantify cell viability using a stain like neutral red, which is taken up by living cells.

-

Data Analysis: Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces CPE by 50%.

Conclusion

This compound, a readily available Amaryllidaceae alkaloid, exhibits a compelling profile of in vitro biological activities, including potent anticancer, emerging antiviral, and significant enzyme-inhibitory properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways underscores its potential as a lead compound for the development of novel chemotherapeutic agents. While further research is required to fully elucidate its antiviral spectrum and mechanism of action, preliminary findings are promising. The detailed experimental protocols and compiled quantitative data in this guide are intended to support and stimulate further investigation into the therapeutic applications of this compound and its derivatives. As our understanding of the intricate molecular interactions of this compound expands, so too will the opportunities to harness its biological activities for the betterment of human health.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Crinine-Type Alkaloids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Crinine-Type Alkaloids

The Amaryllidaceae family of plants is a well-established source of structurally unique and biologically potent isoquinoline (B145761) alkaloids.[1] For over 150 years, since the initial isolation of lycorine, scientists have identified more than 650 different Amaryllidaceae alkaloids (AAs).[2][3][4] These compounds are derived from the metabolism of phenylalanine and tyrosine, with norbelladine (B1215549) serving as a key precursor.[1][2] Among the various structural classes of AAs, the this compound-type alkaloids, which possess a characteristic 5,10b-ethanophenanthridine nucleus, are a subject of continuous and intensive research.[5][6]

This compound-type alkaloids and their derivatives exhibit a vast range of significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimalarial, and acetylcholinesterase (AChE) inhibitory properties.[4][7][8][9][10] The therapeutic success of galantamine, an AA used for Alzheimer's disease treatment, underscores the potential of this compound class in drug discovery.[3][4][7] Consequently, the search for novel this compound-type alkaloids remains a vibrant field, with new derivatives regularly being discovered from various plant species, particularly within the Crinum genus.[2][5][11] This guide provides an in-depth overview of the methodologies used to discover, isolate, and characterize these novel compounds, tailored for professionals in the field of natural product chemistry and drug development.

Recent Discoveries of Novel this compound-Type Alkaloids

Phytochemical investigations of Amaryllidaceae species, primarily from the genus Crinum, consistently yield new additions to the this compound alkaloid family. These discoveries highlight the structural diversity that can arise from variations in substitution patterns and stereochemistry.[5][12] The following table summarizes some recently isolated and characterized novel this compound-type alkaloids.

| Alkaloid Name | Plant Source | Molecular Formula | Key Biological Activity (IC₅₀) | Reference |

| 4,8-dimethoxy-cripowellin C | Crinum latifolium | C₁₉H₂₃NO₆ | Cytotoxic (Lung Cancer Cell Lines): < 30 nM | [8] |

| 4,8-dimethoxy-cripowellin D | Crinum latifolium | C₁₉H₂₃NO₆ | Cytotoxic (Lung Cancer Cell Lines): < 30 nM | [8] |

| 9-methoxy-cripowellin B | Crinum latifolium | C₁₈H₁₉NO₅ | Antimicrobial: < 0.50 mM; Potent Antioxidant | [8] |

| 4-methoxy-8-hydroxy-cripowellin B | Crinum latifolium | C₁₈H₁₉NO₅ | Antimicrobial: < 0.50 mM; Potent Antioxidant | [8] |

| Gigantelline | Crinum jagus | C₁₇H₂₁NO₃ | Acetylcholinesterase Inhibition (Activity Confirmed) | [4][13][14] |

| Gigantellinine | Crinum jagus | C₁₈H₂₁NO₄ | Acetylcholinesterase Inhibition (Activity Confirmed) | [4][13][14] |

| Giganthis compound | Crinum jagus | C₁₇H₁₇NO₄ | Acetylcholinesterase Inhibition (Activity Confirmed) | [4][13][14] |

| Augustine N-oxide | Crinum amabile | C₁₇H₁₉NO₄ | N/A | [4] |

| Buphanisine N-oxide | Crinum amabile | C₁₇H₁₉NO₃ | N/A | [4] |

Experimental Protocols: From Plant to Pure Compound

The isolation and structural elucidation of novel this compound-type alkaloids is a multi-step process that relies on a combination of classical and modern analytical techniques. The general workflow is depicted below, followed by detailed protocols for each major stage.

Extraction of Total Alkaloids

The primary extraction aims to remove the alkaloids from the plant matrix. The choice of solvent is critical and is based on the polarity and salt-form of the target compounds.[15]

-

Protocol 1: Organic Solvent Extraction

-

Air-dry and finely powder the plant material (e.g., bulbs of Crinum species).

-

Macerate the powder with 95% ethanol (B145695) (EtOH) at room temperature for a period of 24-72 hours.[8] This process is typically repeated three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

-

This method is advantageous as both free base and salt forms of alkaloids are soluble in alcohols.[15]

-

-

Protocol 2: Acid-Water Extraction

-

Suspend the powdered plant material in an acidic aqueous solution, such as 0.1% to 1% sulfuric acid or tartaric acid.[15][16] This converts the alkaloids into their salt forms, which are soluble in water.

-

After extraction (via maceration or percolation), filter the solution.

-

Alkalinize the acidic extract to a pH of 9-10 using a base (e.g., ammonium (B1175870) hydroxide). This converts the alkaloid salts back to their free base form.

-

Perform liquid-liquid extraction of the aqueous solution with an immiscible organic solvent like ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) to transfer the free base alkaloids into the organic phase.[17]

-

Collect and concentrate the organic phase to obtain the crude alkaloid extract.

-

Fractionation and Purification

Crude extracts contain a complex mixture of compounds. Chromatographic techniques are employed to separate the alkaloids based on differences in their physicochemical properties like polarity, size, and charge.[18]

-

Initial Fractionation (Solvent Partitioning): The crude extract is dissolved in an aqueous methanol (B129727) solution and partitioned against a non-polar solvent like hexanes to remove fats and lipids.[17] The aqueous methanol fraction is then dried, resuspended in water, and exhaustively extracted with a solvent of intermediate polarity, such as EtOAc, to concentrate the alkaloids.[17]

-

Solid Phase Extraction (SPE): The active fraction (e.g., EtOAc) can be subjected to SPE using a C18 cartridge.[17] Elution is performed with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol mixtures) to achieve a rough separation.

-

Column Chromatography (CC): Fractions obtained from SPE are further purified using gravity column chromatography. Common stationary phases include silica gel (for normal-phase separation) or Sephadex LH-20 (for size-exclusion). Elution is carried out using a gradient of solvents, such as hexane-EtOAc or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield individual, pure compounds is typically achieved using preparative or semi-preparative HPLC.[18] A reverse-phase C18 column is most common, with a mobile phase consisting of a gradient of water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) or methanol.

Structure Elucidation

Once an alkaloid is isolated in pure form, its chemical structure is determined using spectroscopic methods.

-

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides the highly accurate mass of the molecular ion, which is used to determine the compound's elemental composition and molecular formula.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for determining the complete chemical structure.

-

1D NMR (¹H and ¹³C): Provides information about the number and type of protons and carbons in the molecule.

-

2D NMR: Reveals connectivity between atoms. Key experiments include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within a spin system.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the molecular skeleton.[8]

-

-

Biosynthesis and Biological Activity

Biosynthetic Pathway

Understanding the biogenesis of this compound-type alkaloids provides context for their structural diversity. The core structure arises from the precursor 4'-O-methylnorbelladine through an intramolecular para-para oxidative coupling reaction.[12]

Biological Activities and Potential Signaling

Newly discovered this compound-type alkaloids are screened for a wide range of biological activities. Many have been shown to possess potent cytotoxic effects against cancer cell lines.[7][8] For example, several novel alkaloids from Crinum latifolium exhibited IC₅₀ values in the nanomolar range against lung cancer cells.[8] Other significant activities include anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes, and potent antiviral and antimicrobial properties.[8][19]

While specific signaling pathways for many novel alkaloids are still under investigation, a common mechanism of action for cytotoxic Amaryllidaceae alkaloids is the induction of apoptosis (programmed cell death).[7]

Conclusion and Future Outlook

The discovery of novel this compound-type alkaloids continues to be a promising frontier in natural product research and drug development. The diverse structures isolated from genera like Crinum demonstrate that nature's chemical library is far from exhausted. Advances in separation science and spectroscopic techniques now allow for the rapid isolation and characterization of compounds present in even minute quantities. Future research will likely focus on elucidating the specific molecular targets and mechanisms of action for these new compounds, leveraging synthetic chemistry to create derivatives with improved potency and selectivity, and exploring biotechnological production methods to ensure a sustainable supply.[7] The continued interdisciplinary effort in this field holds significant promise for the development of next-generation therapeutics.

References

- 1. Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00044C [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amaryllidaceae alkaloids from Crinum latifolium with cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lycorine Alkaloid and Crinum americanum L. (Amaryllidaceae) Extracts Display Antifungal Activity on Clinically Relevant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Chemical Synthesis of the this compound and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gigantelline, gigantellinine and giganthis compound, cherylline- and this compound-type alkaloids isolated from Crinum jagus with anti-acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]